
1,1-Dichloro-1-nitrosobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-nitrosobutane is an organic compound characterized by the presence of two chlorine atoms and a nitroso group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-nitrosobutane can be synthesized through the reaction of butane with nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1-nitrosobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced under specific conditions, resulting in different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
N,N-Dimethylamidodichlorophosphite: Reacts exothermally with this compound to form N,N-dimethylamidotetrachlorophosphorane and a nitrile oxide.
Diethyl Thiophosphite: Reacts with this compound to produce specific phosphorane derivatives.
Major Products Formed
N,N-Dimethylamidotetrachlorophosphorane: Formed from the reaction with N,N-dimethylamidodichlorophosphite.
Nitrile Oxide: Another product from the reaction with N,N-dimethylamidodichlorophosphite.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-1-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group and chlorine atoms play crucial roles in its chemical behavior, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-1-nitrosobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-nitrosoalkanes: These compounds share similar reactivity patterns and can undergo similar reactions.
α-Halocarbonyl Compounds: These compounds also exhibit reactivity with acid chlorides and zinc, forming acylhydroximoyl chlorides.
Eigenschaften
CAS-Nummer |
109777-25-5 |
|---|---|
Molekularformel |
C4H7Cl2NO |
Molekulargewicht |
156.01 g/mol |
IUPAC-Name |
1,1-dichloro-1-nitrosobutane |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-3-4(5,6)7-8/h2-3H2,1H3 |
InChI-Schlüssel |
OXVWREIAEWQHIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


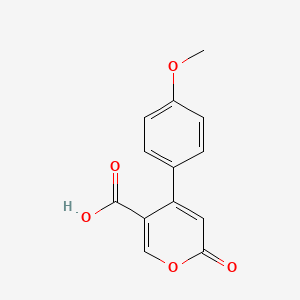

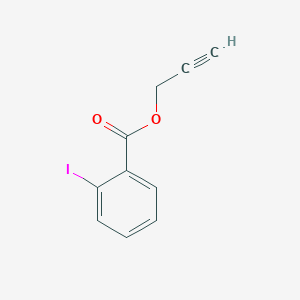
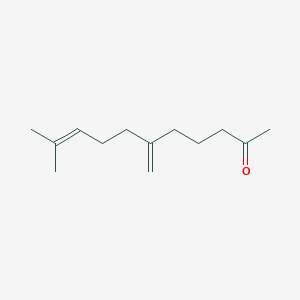
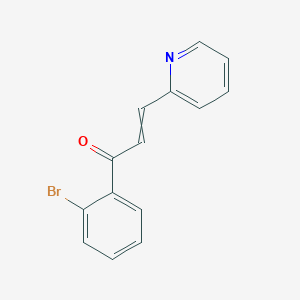
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
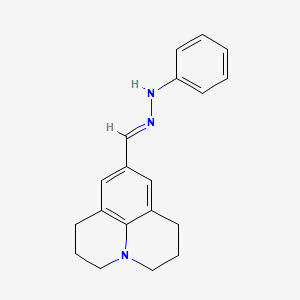
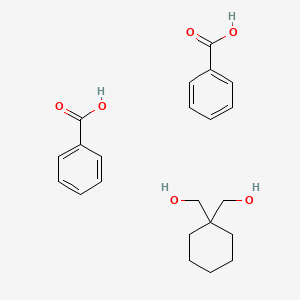
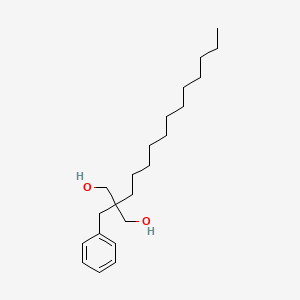
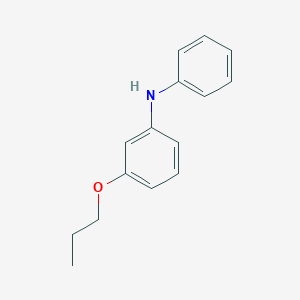

![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
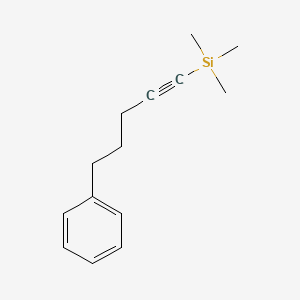
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
